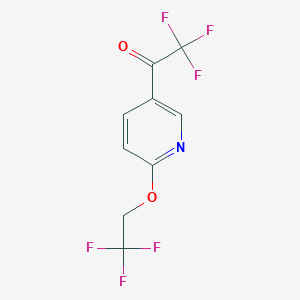
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone
Cat. No. B8504765
M. Wt: 273.13 g/mol
InChI Key: SULUZSNITNHJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05608062
Procedure details


2.6 g (0.0095 mol) of 2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 10 ml of chloroform at room temperature and 1.07 ml of a 48% strength aqueous solution of HBr are added. 4.24 ml (0.041 mol) of a 30% strength solution of H2O2 are slowly added dropwise at about 45° C. with vigorous stirring and the mixture is stirred for a further 24 hours. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with chloroform and the combined organic phases are washed with 5% strength sodium bicarbonate solution and with water. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Distillation of the crude product in a kugelrohr (25 torr, 100°-200° C. bath temperature) yields 1.65 g (60% of theory) of 2-(2,2,2-trifluoroethoxy)-5-trifluoroacetylpyridine, which, according to GC, is 98.3% pure.
Name
2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One






Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([OH:16])[C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1.Br.OO.O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl>[F:18][C:2]([F:1])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:16])[C:12]([F:13])([F:14])[F:15])=[CH:7][N:6]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(COC1=NC=C(C=C1)C(C(F)(F)F)O)(F)F
|
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for a further 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted several times with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with 5% strength sodium bicarbonate solution and with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying the organic phase with sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the volatiles are distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the crude product in a kugelrohr (25 torr, 100°-200° C. bath temperature)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC1=NC=C(C=C1)C(C(F)(F)F)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.65 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
